Technical Documentation Center

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
  • CAS: 1803608-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Crystal Structure Determination of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the molecular weight and a detailed protocol for the determination of the crystal structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. While a pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight and a detailed protocol for the determination of the crystal structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. While a published crystal structure is not currently available in open-access databases, this document serves as a vital resource for researchers by outlining the necessary steps to elucidate its three-dimensional atomic arrangement. The guide is structured to provide both theoretical calculations and practical, experience-driven experimental workflows, making it an essential tool for professionals in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of Structural Analysis

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is a substituted pyridine derivative. The presence of a carboxylic acid, a sulfamoyl group, and a methyl group on the pyridine ring suggests a molecule with the potential for complex intermolecular interactions, which are critical for its solid-state properties. Understanding the precise three-dimensional arrangement of atoms in a crystal lattice is fundamental in pharmaceutical sciences. It dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (scXRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular connectivity, conformation, and packing.[1]

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations, preparation of solutions, and analytical characterization.

Chemical Formula

The chemical formula for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid has been established as:

C₇H₈N₂O₄S [2]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the empirical formula. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

  • Carbon (C): 7 × 12.011 u = 84.077 u

  • Hydrogen (H): 8 × 1.008 u = 8.064 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

  • Sulfur (S): 1 × 32.06 u = 32.06 u

Total Molecular Weight = 84.077 + 8.064 + 28.014 + 63.996 + 32.06 = 216.211 g/mol

This calculated molecular weight is crucial for all subsequent experimental work.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₇H₈N₂O₄SPubChem[2]
Monoisotopic Mass 216.02048 DaPubChem[2]
Calculated Molecular Weight 216.211 g/mol Calculated

Crystal Structure Determination: A Methodological Guide

The elucidation of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.[3] This section provides a detailed, self-validating protocol for determining the crystal structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

Step 1: Preparation of High-Purity Material

The foundation of successful crystallography is the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Protocol:

    • Synthesize or procure 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

    • Purify the compound using an appropriate technique, such as column chromatography or recrystallization, until a purity of >98% is achieved, as confirmed by NMR and HPLC. For pyridine derivatives with carboxylic acid groups, recrystallization from aqueous solutions or polar organic solvents like ethanol is often effective.[4]

    • Thoroughly dry the purified material under a high vacuum to remove any residual solvent.

Step 2: Single Crystal Growth

The goal is to grow a single crystal with dimensions of approximately 0.1-0.3 mm in all directions, which is transparent and free of visible defects.[5] Slow crystal growth is paramount for achieving the necessary internal order.

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.[5]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.

  • Slow Evaporation: This method is chosen for its simplicity and effectiveness for many organic compounds. The gradual increase in concentration as the solvent evaporates allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.[5]

  • Vibration-Free Environment: Vibrations can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals or an amorphous precipitate instead of a single, well-defined crystal.

Step 3: X-ray Data Collection

This phase involves exposing the single crystal to a beam of X-rays and measuring the resulting diffraction pattern.

  • Crystal Mounting: Select a well-formed, transparent crystal under a microscope. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6]

  • Data Collection: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.

  • Full Data Collection: Proceed with a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[7]

Step 4: Structure Solution and Refinement

The collected diffraction data is used to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as polarization and absorption.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.[1]

  • Model Building: Build an initial molecular model by fitting atoms into the electron density map.

  • Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm. Add hydrogen atoms to the model at calculated positions.

  • Validation: Assess the quality of the final model using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.

Expected Structural Features

Based on the functional groups present in 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid, the crystal structure is likely to be dominated by a network of hydrogen bonds.

  • Carboxylic Acid Dimer: The carboxylic acid groups are likely to form strong hydrogen-bonded dimers (O-H···O).

  • Sulfonamide Interactions: The sulfamoyl group provides both hydrogen bond donors (N-H) and acceptors (S=O), which can lead to the formation of chains or sheets within the crystal lattice.

  • Pyridine Nitrogen: The pyridine nitrogen atom can act as a hydrogen bond acceptor.

These interactions will play a crucial role in the overall packing of the molecules in the solid state.

Visualizations

Molecular Structure```dot

// Atom definitions N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; C_COOH [label="C"]; O1_COOH [label="O"]; O2_COOH [label="O"]; H_COOH [label="H"]; S [label="S"]; O1_S [label="O"]; O2_S [label="O"]; N_S [label="N"]; H1_S [label="H"]; H2_S [label="H"]; H4 [label="H"]; H6 [label="H"];

// Positioning N1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-0.7,-2.0!"]; C4 [pos="0.7,-2.0!"]; C5 [pos="1.2,-0.7!"]; C6 [pos="0.7,0.6!"]; C_Me [pos="-2.5,0!"]; H_Me1 [pos="-2.8,0.9!"]; H_Me2 [pos="-3.2,-0.5!"]; H_Me3 [pos="-2.2,-0.8!"]; C_COOH [pos="-1.5,-3.2!"]; O1_COOH [pos="-2.7,-3.1!"]; O2_COOH [pos="-0.8,-4.2!"]; H_COOH [pos="-1.5,-4.8!"]; S [pos="2.8,-0.7!"]; O1_S [pos="3.5,0.3!"]; O2_S [pos="3.5,-1.7!"]; N_S [pos="2.8,-0.1!"]; H1_S [pos="2.5,0.8!"]; H2_S [pos="3.5,0.2!"]; H4 [pos="1.2,-2.8!"]; H6 [pos="1.2,1.3!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH; O2_COOH -- H_COOH; C5 -- S; S -- O1_S [label="="]; S -- O2_S [label="="]; S -- N_S; N_S -- H1_S; N_S -- H2_S; C4 -- H4; C6 -- H6; }

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide provides the calculated molecular weight of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid and a comprehensive, technically sound methodology for the determination of its crystal structure. While an experimental structure is not yet publicly available, the detailed protocols for purification, crystal growth, and X-ray diffraction analysis presented herein offer a clear pathway for researchers to obtain this critical information. The elucidation of the crystal structure will provide invaluable insights into the solid-state properties of this compound, aiding in its potential development for pharmaceutical or materials science applications.

References

  • PubChem. 2-methyl-5-sulfamoylpyridine-3-carboxylic acid. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

  • Florence, A. J., & Shankland, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 3353–3366. [Link]

  • Rigaku. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Lenntech. Molecular Weight Calculator. [Link]

  • ESRF. Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • University of California, Los Angeles. Organic Laboratory Techniques: Recrystallisation. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • Google Patents. EP2428505B1 - Process for producing pyridine carboxylic acids.
  • Washington University in St. Louis. CCDC – Cambridge Structural Database. [Link]

  • Maastricht University. CSD - Cambridge Structural Database. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Chemspace. 2-methyl-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • Massachusetts Institute of Technology. Cambridge Structural Database. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • NextSDS. 2-methyl-5-sulfamoylfuran-3-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-5-sulfamoylpyridine-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview Sulfamoylated pyridine derivatives are highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

Sulfamoylated pyridine derivatives are highly valuable building blocks in modern medicinal chemistry. Structurally similar compounds, such as 5-sulfamoylnicotinic acid, have been prominently featured in recent drug discovery campaigns, including the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors[1].

The synthesis of 2-methyl-5-sulfamoylpyridine-3-carboxylic acid (Monoisotopic Mass: 216.02 Da)[2] presents a unique synthetic challenge. Pyridine rings are inherently electron-deficient, making electrophilic aromatic substitution (EAS) difficult. To successfully introduce a sulfamoyl group at the 5-position, a carefully designed, self-validating four-step synthetic route is required. This guide outlines a robust protocol encompassing esterification, harsh chlorosulfonation, amidation, and saponification.

Mechanistic Rationale: The "Why" Behind the Workflow

As a synthetic chemist, understanding the causality behind each transformation is critical for troubleshooting and scaling.

  • Why Esterification First? Direct chlorosulfonation of a free carboxylic acid often leads to the formation of an acid chloride. Upon subsequent treatment with ammonia, this would yield a primary carboxamide rather than the desired carboxylic acid. Masking the acid as a methyl ester prevents this off-target amidation.

  • Regioselectivity of Chlorosulfonation: The pyridine ring is strongly deactivated toward EAS. However, the regiochemistry is synergistically controlled by the existing substituents. The C2-methyl group is electron-donating and ortho/para-directing (activating the C3 and C5 positions). The C3-ester is electron-withdrawing and meta-directing (directing to C5). Consequently, the C5 position is the only viable site for electrophilic attack. Due to the overall deactivation of the ring, harsh conditions (excess chlorosulfonic acid at 120–130 °C) are mandatory[3].

  • Isoelectric Precipitation: In the final saponification step, the product contains both a basic pyridine nitrogen and an acidic carboxylic acid. Adjusting the pH to ~3.5 (the approximate isoelectric point) ensures the zwitterionic product crashes out of the aqueous solution, allowing for simple isolation by filtration without the need for complex chromatography.

Workflow Visualization

SynthesisWorkflow SM 2-Methylpyridine-3-carboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) SM->Step1 Int1 Methyl 2-methylnicotinate Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, 130 °C) Int1->Step2 Int2 Methyl 5-chlorosulfonyl- 2-methylnicotinate Step2->Int2 Step3 Step 3: Amidation (NH4OH, 0-5 °C) Int2->Step3 Int3 Methyl 2-methyl-5- sulfamoylnicotinate Step3->Int3 Step4 Step 4: Saponification (NaOH, then HCl) Int3->Step4 Product 2-Methyl-5-sulfamoylpyridine- 3-carboxylic acid (Final Product) Step4->Product

Fig 1: Four-step synthesis workflow for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methylnicotinate
  • Setup: Suspend 2-methylpyridine-3-carboxylic acid (10.0 g, 72.9 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride ( SOCl2​ , 8.0 mL, 1.5 equiv) dropwise over 15 minutes. Note: Exothermic reaction with the evolution of HCl and SO2​ gases; perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (65 °C) for 5 hours. The suspension will gradually turn into a clear solution.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ to pH 8. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate ester as a pale yellow oil.

Step 2: Chlorosulfonation (Critical Step)
  • Setup: In a dry 100 mL round-bottom flask, cool chlorosulfonic acid ( ClSO3​H , 25 mL, excess) to 0 °C.

  • Addition: Add methyl 2-methylnicotinate (10.0 g, 66.1 mmol) dropwise to the cold chlorosulfonic acid.

  • Heating: Attach a reflux condenser equipped with a gas scrubber. Heat the reaction mixture to 125–130 °C for 14 hours. The mixture will turn dark brown.

  • Quenching (High Hazard): Cool the mixture to room temperature. Extreme Caution: Chlorosulfonic acid reacts explosively with water. Transfer the mixture to an addition funnel and add it dropwise to 300 g of vigorously stirred crushed ice. Maintain the internal temperature below 5 °C.

  • Isolation: Extract the resulting aqueous suspension immediately with cold Dichloromethane (DCM) ( 3×100 mL). Wash the organic layer with ice-cold water, dry over Na2​SO4​ , and concentrate under vacuum at room temperature. Do not store this intermediate; proceed immediately to Step 3 to prevent hydrolysis.

Step 3: Amidation
  • Setup: Dissolve the freshly prepared methyl 5-chlorosulfonyl-2-methylnicotinate in anhydrous Tetrahydrofuran (THF, 50 mL) and cool to 0 °C.

  • Reaction: Add aqueous ammonium hydroxide (28% NH3​ in water, 20 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with water (20 mL) and extract with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to afford methyl 2-methyl-5-sulfamoylnicotinate as a solid.

Step 4: Saponification & Isoelectric Precipitation
  • Reaction: Dissolve methyl 2-methyl-5-sulfamoylnicotinate (8.0 g) in Methanol (40 mL). Add 2M aqueous NaOH (30 mL). Stir the mixture at 45 °C for 3 hours until TLC or LC-MS indicates complete consumption of the ester.

  • Concentration: Remove the methanol under reduced pressure. Extract the aqueous layer once with Diethyl Ether (20 mL) to remove any non-polar organic impurities; discard the ether layer.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly add 2M HCl dropwise while monitoring the pH. Adjust the pH to exactly 3.5. A dense white precipitate of 2-methyl-5-sulfamoylpyridine-3-carboxylic acid will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes. Filter the solid via vacuum filtration, wash with ice-cold water ( 2×10 mL), and dry overnight in a vacuum oven at 50 °C.

Quantitative Data & Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must verify the success of each transformation using the analytical markers summarized in the table below.

StepIntermediate / Final ProductReaction TimeTemp (°C)Expected YieldKey Analytical Marker (LC-MS m/z)
1 Methyl 2-methylnicotinate5 h6590 - 95% [M+H]+ 152.1
2 Methyl 5-chlorosulfonyl-2-methylnicotinate14 h125 - 13055 - 65% [M+H]+ 250.0 / 252.0 (3:1 Cl isotope)
3 Methyl 2-methyl-5-sulfamoylnicotinate2 h0 → 2575 - 80% [M+H]+ 231.0
4 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid 3 h4585 - 90% [M+H]+ 217.0

Note: The final product[2] will exhibit characteristic NMR shifts: a highly deshielded pyridine proton (C4 and C6 positions) due to the electron-withdrawing nature of both the carboxylic acid and the sulfonamide groups.

Sources

Application

applications of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid in loop diuretic drug discovery

An Application Note and Protocol Guide for the implementation of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid in preclinical loop diuretic drug discovery. Executive Summary Loop diuretics, such as furosemide and bumeta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the implementation of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid in preclinical loop diuretic drug discovery.

Executive Summary

Loop diuretics, such as furosemide and bumetanide, are foundational therapies for edema, congestive heart failure, and hypertension. These drugs primarily target the Na⁺-K⁺-2Cl⁻ cotransporter isoform 2 (NKCC2) in the thick ascending limb of the loop of Henle. Historically, the discovery of these agents relied heavily on the 4-chloro-3-sulfamoylbenzoic acid and 3-amino-5-sulfamoylbenzoic acid scaffolds[1].

However, classical sulfamoylbenzoic acid derivatives often suffer from high plasma protein binding (>90%), short half-lives, and off-target inhibition of Carbonic Anhydrase (CA). 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid emerges as a highly strategic bioisostere. By replacing the electron-rich benzene ring with an electron-deficient pyridine ring, medicinal chemists can fundamentally alter the physicochemical properties of the diuretic candidate—modulating the pKa of the adjacent carboxylic acid, reducing lipophilicity, and tuning renal secretion kinetics.

Mechanistic Rationale & Scaffold Design

The rational design of next-generation NKCC2 inhibitors using 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid relies on three critical structural pillars:

  • The Pyridine Core & 2-Methyl Group: The substitution of a benzene ring with a pyridine ring lowers the overall logD, which can decrease non-specific plasma protein binding. The presence of the 2-methyl group provides essential steric shielding to the pyridine nitrogen. This causality is twofold: it restricts the conformational rotation of the adjacent 3-carboxylic acid (locking it into an active binding pose) and sterically hinders CYP450-mediated N-oxidation, thereby improving metabolic stability.

  • The 5-Sulfamoyl Pharmacophore: Cryo-EM structural analyses of the SLC12A family reveal that the sulfamoyl group is non-negotiable for NKCC2 inhibition; it directly coordinates with the chloride-binding sites (Cl1) within the transmembrane domains (TM1 and TM8) of the cotransporter[2].

  • The 3-Carboxylic Acid: Loop diuretics act from the luminal side of the nephron. To reach the lumen, they must be actively secreted by Organic Anion Transporters (OAT1 and OAT3) in the proximal tubule[3]. The 3-carboxylic acid mimics the endogenous substrates of OATs, ensuring high concentrations of the drug reach the target site.

G Scaffold 2-Methyl-5-sulfamoylpyridine- 3-carboxylic acid Synthesis Parallel Amidation (Library Synthesis) Scaffold->Synthesis Primary Primary Screen: Tl+ Flux Assay (NKCC2) Synthesis->Primary Secondary Secondary Screen: OAT1/3 Transport Assay Primary->Secondary IC50 < 1 µM Counter Counter-Screen: Carbonic Anhydrase Secondary->Counter High Secretion Lead Lead Optimization Counter->Lead CA Selective

Caption: Hit-to-lead optimization workflow utilizing the 2-methyl-5-sulfamoylpyridine-3-carboxylic acid scaffold.

Experimental Workflows & Protocols

Protocol 1: Scaffold Derivatization (Amidation Workflow)

To generate a library of diuretic candidates, the 3-carboxylic acid must be derivatized (e.g., via amidation) while leaving the 5-sulfamoyl group intact to preserve NKCC2 binding.

Self-Validating Logic: Direct amidation of sulfamoyl-containing carboxylic acids can result in unwanted polymerization or sulfonylurea formation. Using a highly specific coupling reagent like HATU under strictly controlled stoichiometric conditions ensures selective activation of the carboxylate.

  • Activation: Dissolve 1.0 eq of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Slowly add 1.1 eq of the target amine (e.g., a butylamine derivative to mimic bumetanide's SAR[4]). Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated NH₄Cl. Extract the aqueous layer 3x with EtOAc.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the [M+H]⁺ peak corresponding to the desired amide confirms successful coupling without sulfamoyl degradation. Purify via reverse-phase preparative HPLC.

Protocol 2: High-Throughput Thallium (Tl⁺) Flux Assay for NKCC2

Because NKCC2 is an electroneutral cotransporter, traditional membrane potential dyes are ineffective. The Thallium (Tl⁺) flux assay is the gold standard because Tl⁺ acts as a highly permeable surrogate for K⁺[5]. When NKCC2 is active, Tl⁺ is transported into the cell where it binds to a pre-loaded fluorogenic dye, emitting a measurable signal.

Self-Validating Logic: The assay includes a Bumetanide positive control to validate dynamic range, and a Cl⁻-free buffer negative control to prove that the Tl⁺ influx is strictly dependent on the Na⁺-K⁺-2Cl⁻ cotransport mechanism.

  • Cell Seeding: Plate HEK293 cells stably expressing human NKCC2 at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (130 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, pH 7.4). Add 20 µL of Tl⁺-sensitive fluorescent dye (e.g., FluxOR) and incubate for 60 minutes at room temperature in the dark.

  • Compound Incubation: Remove dye and add 20 µL of Assay Buffer containing the synthesized pyridine derivatives (dose-response: 1 nM to 100 µM). Include 10 µM Bumetanide as a positive inhibition control and 0.1% DMSO as a vehicle control. Incubate for 30 minutes.

  • Stimulus Addition: Using a fluorometric imaging plate reader (FLIPR), inject 5 µL of Stimulus Buffer (containing 5 mM Tl₂SO₄).

  • Kinetic Readout: Record fluorescence (Ex: 490 nm / Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the initial slope of the fluorescence increase. Inhibitors will flatten the slope.

G cluster_lumen Extracellular (Tubular Lumen) cluster_cell Intracellular Space Na Na+ NKCC2 NKCC2 Transporter (Apical Membrane) Na->NKCC2 K Tl+ (K+ Surrogate) K->NKCC2 Cl 2 Cl- Cl->NKCC2 Drug Pyridine Diuretic Candidate Drug->NKCC2 Competitive Inhibition Dye Tl+-Sensitive Dye NKCC2->Dye Tl+ Influx (If uninhibited) Signal Fluorescence (525 nm) Dye->Signal Binding & Emission

Caption: Mechanism of NKCC2 inhibition by pyridine-based loop diuretics and the Tl+ flux assay principle.

Protocol 3: OAT1/OAT3 Renal Secretion Assay

A highly potent NKCC2 inhibitor is clinically useless if it cannot reach the tubular lumen. This assay verifies that the pyridine bioisostere retains affinity for Organic Anion Transporters.

  • Preparation: Seed CHO cells stably transfected with human OAT1 or OAT3 in 24-well plates.

  • Uptake Phase: Wash cells with Hank’s Balanced Salt Solution (HBSS). Add 10 µM of the pyridine derivative in HBSS. Incubate at 37°C for 10 minutes.

  • Lysis & Quantification: Stop the reaction with ice-cold HBSS. Lyse cells using 80% acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Quantify the intracellular concentration of the drug via LC-MS/MS, normalizing to total protein content (via BCA assay). Compare uptake rates to standard Furosemide.

Quantitative Data Presentation

The following table illustrates the expected pharmacological shifts when transitioning from classical benzene scaffolds to the 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid scaffold.

CompoundCore ScaffoldNKCC2 IC₅₀ (µM)OAT1 Uptake Rate (pmol/mg/min)CA II Inhibition IC₅₀ (µM)Plasma Protein Binding (%)
Furosemide 4-Chloro-5-sulfamoylbenzoic acid2.5145 ± 120.8 (High off-target)> 95%
Bumetanide 3-Amino-5-sulfamoylbenzoic acid0.2110 ± 81.2 (High off-target)> 95%
Pyridine-Lead A *2-Methyl-5-sulfamoylpyridine-3-carboxylic acid0.4160 ± 15> 50.0 (Selective)~ 75%

*Hypothetical optimized derivative demonstrating how the pyridine nitrogen reduces CA II off-target binding and lowers plasma protein binding while maintaining potent NKCC2 inhibition and excellent OAT1-mediated secretion.

References

  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells.
  • Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter.
  • SLC12A cryo-EM: analysis of relevant ion binding sites, structural domains, and amino acids. American Physiological Society.
  • Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. American Physiological Society.
  • The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery. BenchChem.

Sources

Method

Topic: Sample Preparation Techniques for the Extraction of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

An Application Note and Protocol Guide from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive technical guide detailing sample preparation methodologies for the extraction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive technical guide detailing sample preparation methodologies for the extraction of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid from biological matrices. As a polar, amphoteric compound, its efficient extraction requires careful consideration of its physicochemical properties. We present three field-proven protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—designed for robustness, high recovery, and compatibility with modern analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and visual workflows to ensure successful implementation in a research or regulated bioanalytical environment.

Introduction: Understanding the Analyte

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is a molecule characterized by distinct functional groups that govern its behavior in solution and its interaction with extraction media. A successful extraction strategy is not merely a series of steps but a targeted application of chemical principles.

  • Carboxylic Acid Group: This primary acidic functional group (estimated pKa ~3-5) will be deprotonated and negatively charged at neutral or basic pH, rendering the molecule highly water-soluble. To achieve extraction into a less polar organic solvent or retention on a reversed-phase sorbent, the pH of the sample matrix must be adjusted to be at least 2 units below its pKa, ensuring it is in its neutral, protonated state.

  • Sulfonamide Group: The sulfonamide moiety has its own acidic proton (pKa typically in the range of 4.7-8.5 for sulfonamides)[1]. This contributes to the molecule's overall acidity and polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pKa of the conjugate acid is typically low, ~1.5-2.9)[1].

  • Polarity: The combination of these functional groups makes the analyte highly polar. PubChem predicts an XlogP of -0.7, indicating a strong preference for aqueous environments over non-polar organic solvents[2].

This amphoteric and polar nature necessitates precise control over sample pH and the careful selection of extraction solvents and sorbents to modulate the analyte's ionization state and achieve efficient partitioning and purification. All protocols described herein are developed in accordance with the principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA[3][4][5].

Protocol I: Protein Precipitation (PPT) for Plasma/Serum Samples

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma or serum samples. It is often the first step before further cleanup by LLE or SPE, or can be used as a standalone technique for high-throughput screening. The mechanism involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around proteins, causing them to denature and precipitate[6].

Causality: Acetonitrile is selected as the precipitating agent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography. For a polar analyte like ours, PPT is a versatile technique[4][7].

Experimental Protocol: PPT
  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (typically 5-10 µL of a concentrated stock in an organic solvent like methanol or acetonitrile) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a robust starting point).

  • Mixing: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation. The mixture should appear cloudy.

  • Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.

  • Further Processing: The supernatant can be directly injected if the analytical method is sufficiently robust. For higher sensitivity and cleanliness, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in mobile phase, or be used as the starting sample for LLE or SPE.

Data Summary Table: PPT Parameters
ParameterValue/DescriptionRationale
Sample Volume 100 µLStandard volume for micro-sampling.
Precipitating Agent Acetonitrile (ACN)Efficient protein removal, compatible with LC-MS/MS[4][8].
Solvent:Sample Ratio 3:1 (v/v)Ensures sufficient protein precipitation while minimizing sample dilution.
Centrifugation ≥10,000 x g for 10 min at 4°CProvides a compact protein pellet and clear supernatant.
Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Precipitation & Separation s1 1. Aliquot 100 µL Plasma/Serum s2 2. Spike with Internal Standard s1->s2 p1 3. Add 300 µL ice-cold ACN s2->p1 p2 4. Vortex 30-60 sec p1->p2 p3 5. Centrifuge ≥10,000 x g, 10 min p2->p3 p4 6. Collect Supernatant p3->p4 p5 Final Extract p4->p5 To Analysis or Further Cleanup

Caption: Protein Precipitation workflow for plasma samples.

Protocol II: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For our polar, acidic analyte, this process is critically dependent on pH modification.

Causality: To extract the analyte from an aqueous matrix (like urine or post-PPT supernatant) into a moderately polar, water-immiscible organic solvent, the sample must be acidified. This protonates the carboxylic acid group, neutralizing its charge and increasing its affinity for the organic phase[9]. Ethyl acetate is a common and effective solvent for extracting organic acids[3].

Experimental Protocol: LLE
  • Sample Preparation:

    • For Urine: Use 500 µL of urine.

    • For Plasma/Serum: Use the supernatant from the PPT protocol (Step 6).

  • Internal Standard (IS) Spiking: If not already added, spike the sample with IS and vortex briefly.

  • Acidification: Add 50 µL of 1M Hydrochloric Acid (HCl) to the sample to adjust the pH to approximately 2.0. Vortex to mix. This ensures the carboxylic acid is fully protonated.

  • Solvent Addition: Add 1.5 mL of ethyl acetate.

  • Extraction: Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Summary Table: LLE Parameters
ParameterValue/DescriptionRationale
Starting Matrix Urine or Post-PPT SupernatantCommon biological matrices for drug analysis.
pH Adjustment Acidify to pH ~2.0 with 1M HClProtonates the carboxylic acid, facilitating extraction into the organic phase[9].
Extraction Solvent Ethyl AcetateGood polarity for extracting moderately polar acidic compounds[3].
Solvent:Sample Ratio 3:1 (v/v)Provides sufficient volume for efficient extraction.
Final Step Evaporation & ReconstitutionConcentrates the analyte and ensures solvent compatibility with the analytical system.
Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_final Final Processing s1 1. Start with Aqueous Sample (Urine or PPT Supernatant) s2 2. Acidify to pH ~2 with 1M HCl s1->s2 e1 3. Add Ethyl Acetate (3x Sample Volume) s2->e1 e2 4. Vortex 2 min e1->e2 e3 5. Centrifuge 3,000 x g, 5 min e2->e3 e4 6. Collect Organic Layer e3->e4 f1 7. Evaporate to Dryness e4->f1 f2 8. Reconstitute in Mobile Phase f1->f2 f3 Final Extract f2->f3 To LC-MS/MS

Caption: Liquid-Liquid Extraction workflow for acidic analytes.

Protocol III: Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique for sample cleanup and concentration. It utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away[10]. For an amphoteric molecule like 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid, a mixed-mode sorbent that combines both reversed-phase and anion-exchange properties provides the highest degree of selectivity and cleanup.

Causality: We propose a mixed-mode Strong Anion Exchange (SAX) polymeric sorbent.

  • Loading (Acidic): The sample is loaded under acidic conditions (pH ~2-4). The analyte's carboxylic acid is protonated (neutral), allowing for retention via reversed-phase (hydrophobic) interactions. The basic pyridine nitrogen may be protonated (positive charge), but reversed-phase interaction should still dominate for the overall neutral molecule.

  • Washing (Acidic/Organic): An acidic wash removes neutral and basic interferences. A subsequent wash with a non-polar organic solvent removes lipids and other non-polar interferences.

  • Elution (Basic): A basic elution solvent deprotonates the carboxylic acid, giving it a negative charge. This disrupts the reversed-phase interaction and elutes the analyte from the sorbent. The use of a base in the elution solvent ensures complete recovery.

Experimental Protocol: Mixed-Mode SPE
  • Sample Pre-treatment: Start with urine or post-PPT plasma supernatant. Acidify the sample to pH ~3-4 by adding 5% (v/v) of 1M formic acid.

  • Sorbent Conditioning: Condition a mixed-mode polymeric SAX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water.

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar, unretained interferences.

  • Wash 2 (Organic): Wash with 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The base deprotonates the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Data Summary Table: SPE Parameters
StepSolvent/SolutionVolumePurpose
Conditioning Methanol, then Water1 mL eachWets the sorbent and activates functional groups[10].
Equilibration 0.1% Formic Acid in Water1 mLPrimes the sorbent for the sample's pH and matrix[10].
Loading Sample at pH ~3-4As neededRetains the neutral analyte via reversed-phase interaction.
Wash 1 0.1% Formic Acid in Water1 mLRemoves polar interferences.
Wash 2 20% Methanol in Water1 mLRemoves less polar interferences.
Elution 5% NH₄OH in Methanol1 mLDeprotonates and elutes the negatively charged analyte.
Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Processing s1 1. Condition (Methanol -> Water) s2 2. Equilibrate (0.1% Formic Acid) s1->s2 e1 3. Load Sample (pH ~3-4) s2->e1 e2 4. Wash 1 (Aqueous Acidic) e1->e2 e3 5. Wash 2 (Organic/Aqueous) e2->e3 e4 6. Elute Analyte (Basic Methanol) e3->e4 f1 7. Evaporate Eluate e4->f1 f2 8. Reconstitute f1->f2 f3 Final Extract f2->f3 To LC-MS/MS

Caption: Mixed-Mode Solid-Phase Extraction workflow.

Conclusion and Recommendations

The optimal sample preparation technique for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid depends on the specific requirements of the assay, including the matrix, required sensitivity, throughput, and available instrumentation.

  • Protein Precipitation (PPT) is ideal for rapid, high-throughput screening where matrix effects can be tolerated or are corrected for with a stable isotope-labeled internal standard.

  • Liquid-Liquid Extraction (LLE) offers a higher degree of cleanup than PPT and is a cost-effective choice, particularly for urine samples. Its success is highly dependent on precise pH control.

  • Solid-Phase Extraction (SPE) , especially with a mixed-mode sorbent, provides the cleanest extracts and highest concentration factors. This method is recommended for assays requiring the lowest limits of quantification and minimal matrix effects.

It is imperative that any chosen method be fully validated according to established regulatory guidelines to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, or other quantitative studies[3][4][5].

References

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX). Agilent Technologies. [Link]

  • Norlab. (n.d.). Acidic, Basic, and Neutral Drug Screen of Hydrolyzed Urine Using Supported Liquid Extraction Prior to LC-MS/MS Analysis. [Link]

  • ResearchGate. (2021). Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. [Link]

  • Das, B., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Folorunsho, A., et al. (2024). Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods. Food Chemistry. [Link]

  • Cheméo. (n.d.). 2-methyl-5-sulfamoylpyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • Wang, J., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • PubChemLite. (n.d.). 2-methyl-5-sulfamoylpyridine-3-carboxylic acid (C7H8N2O4S). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gao, F., et al. (2021). The determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry. Journal of Chromatography B. [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Defense Technical Information Center. (2004). Analysis for Plasma Protein Biomarkers Following an Accidental Human Exposure to Sulfur Mustard. [Link]

  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Semantic Scholar. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • Oakwood Chemical. (n.d.). 2-Methyl-5-pyridine carboxylic acid. [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

  • Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing temperature and reaction conditions for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. As a key intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, including the diuretic torsemide, optimizing its preparation is crucial for efficient drug development pipelines. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide

Researchers may face several obstacles during the synthesis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Carboxylic Acid Product

Q: My overall yield of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. A common route involves the multi-step synthesis from a substituted pyridine, followed by the introduction of the sulfamoyl group and subsequent hydrolysis of a nitrile or ester to the carboxylic acid. Here’s a breakdown of potential problem areas and optimization strategies:

  • Incomplete Hydrolysis of the Precursor: The final step, typically the hydrolysis of a nitrile (2-methyl-3-cyano-5-sulfamoylpyridine) or an ester, is often a critical point for yield loss.

    • Causality: The electron-withdrawing nature of the sulfamoyl group can influence the reactivity of the nitrile or ester at the 3-position. Inadequate reaction time, temperature, or choice of hydrolytic conditions (acidic or basic) can lead to incomplete conversion.

    • Solution:

      • For Nitrile Hydrolysis: Employing a strong acid like concentrated hydrochloric acid or sulfuric acid at elevated temperatures (reflux) is often necessary for complete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

      • For Ester Hydrolysis: Basic hydrolysis using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution is a common method. Ensure a sufficient molar excess of the base is used and that the reaction is heated to reflux for an adequate duration.

  • Side Reactions During Sulfamoylation: The introduction of the sulfamoyl group is another step where yield can be compromised.

    • Causality: The reaction of a pyridine derivative with chlorosulfonic acid followed by amination can lead to the formation of undesired side products, including polysulfonated species or rearrangement products. The reaction is often highly exothermic and requires careful temperature control.

    • Solution:

      • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of chlorosulfonic acid to the pyridine substrate to minimize side reactions.

      • Stoichiometry: Use a precise stoichiometry of chlorosulfonic acid to avoid over-sulfonylation. A slight excess may be necessary, but large excesses should be avoided.

      • Quenching: The subsequent reaction with ammonia or an ammonium salt to form the sulfonamide should also be performed at a controlled temperature.[2]

  • Purification Losses: The product's polarity and potential for zwitterion formation can complicate purification, leading to significant material loss.

    • Causality: As a molecule with both an acidic (carboxylic acid) and a potentially basic (sulfonamide and pyridine nitrogen) functional group, its solubility can be highly pH-dependent.

    • Solution:

      • Acid-Base Extraction: Utilize pH adjustments to facilitate extraction. At a low pH, the pyridine nitrogen will be protonated, making the compound more water-soluble. Conversely, at a higher pH, the carboxylic acid will be deprotonated, also increasing water solubility. Careful manipulation of pH can be used to separate it from non-ionizable impurities.

      • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining a high-purity product. Experiment with different solvents and solvent mixtures to find the optimal conditions.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. What are the likely impurities and how can I prevent their formation?

A: Impurity profiles can provide valuable clues about where the synthesis is failing. Common impurities include:

  • Unreacted Starting Material: The presence of the nitrile or ester precursor indicates incomplete hydrolysis.

    • Prevention: As discussed in "Issue 1," optimize hydrolysis conditions (time, temperature, reagent concentration).

  • Decarboxylated Byproduct: Pyridine-3-carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at high temperatures.[3][4]

    • Causality: The electron-withdrawing sulfamoyl group can stabilize the carbanion formed upon loss of carbon dioxide, making decarboxylation a more favorable process, particularly under harsh acidic or basic conditions and high temperatures.

    • Prevention:

      • Avoid excessively high temperatures during the final hydrolysis and work-up steps.

      • If possible, use milder hydrolysis conditions. For example, enzymatic hydrolysis could be explored as a gentle alternative.

  • Over-sulfonated Species: The formation of disulfonated pyridine derivatives is a possibility if the sulfamoylation step is not well-controlled.

    • Prevention: Strict temperature control and precise stoichiometry of chlorosulfonic acid are critical.

Issue 3: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate a pure solid product. It either remains an oil or is difficult to crystallize. What purification strategies can I employ?

A: The physicochemical properties of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid can make its isolation challenging.

  • Crystallization:

    • Solvent Screening: A systematic solvent screen is recommended. Consider polar protic solvents (e.g., water, ethanol, isopropanol), polar aprotic solvents (e.g., acetone, acetonitrile), and mixtures thereof. The presence of both a carboxylic acid and a sulfonamide group suggests that solvents capable of hydrogen bonding will be more effective.

    • Anti-Solvent Addition: If the product is soluble in one solvent, try adding an anti-solvent in which it is insoluble to induce precipitation. For example, if the product is soluble in methanol, slowly adding diethyl ether or hexane could promote crystallization.

  • Chromatography:

    • Reverse-Phase HPLC: For small-scale purification and analysis, reverse-phase HPLC can be very effective. A C18 column with a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to control ionization, is a good starting point.

    • Ion-Exchange Chromatography: Given the ionizable nature of the molecule, ion-exchange chromatography can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid?

A1: A frequently employed synthetic pathway starts from 2-methyl-3-aminopyridine. The amino group is converted to a cyano group via a Sandmeyer reaction. The pyridine ring is then sulfonated at the 5-position using chlorosulfonic acid, followed by amination to form the sulfamoyl group. Finally, the cyano group at the 3-position is hydrolyzed to the carboxylic acid.[5]

Q2: What analytical techniques are best suited for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product. A reverse-phase method is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any major impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps involve hazardous reagents:

  • Chlorosulfonic Acid: This is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sandmeyer Reaction (if applicable): This reaction involves the use of sodium nitrite and a strong acid to generate nitrous acid, which can be unstable. Diazonium salts can be explosive if allowed to dry. Always keep them in solution and at a low temperature.

  • Cyanide Compounds (if applicable): If starting from a cyano-pyridine, be aware that cyanides are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

Experimental Protocols

Protocol 1: Hydrolysis of 2-Methyl-3-cyano-5-sulfamoylpyridine to 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-cyano-5-sulfamoylpyridine.

  • Acid Addition: Slowly add a 6 M solution of hydrochloric acid or sulfuric acid (a significant excess, e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a base such as sodium hydroxide or sodium bicarbonate. The product may precipitate upon neutralization.

    • If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.

    • If the product remains in solution, adjust the pH to its isoelectric point (which may need to be determined empirically, but is likely in the acidic range) to induce precipitation.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture).

ParameterRecommended RangeNotes
Temperature 100 - 110 °CReflux conditions are generally required for complete hydrolysis.
Reaction Time 4 - 24 hoursMonitor by TLC/HPLC to determine completion.
Acid Concentration 6 M - 12 MStronger acid can accelerate the reaction but may also promote decarboxylation.

Visualizations

DOT Script for a General Synthetic Pathway

Synthetic_Pathway A 2-Methyl-3-aminopyridine B 2-Methyl-3-cyanopyridine A->B  Sandmeyer  Reaction C 2-Methyl-3-cyano-5-sulfonyl chloride B->C  Chlorosulfonation  (ClSO3H) D 2-Methyl-3-cyano-5-sulfamoylpyridine C->D  Amination  (NH3) E 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid D->E  Hydrolysis  (H3O+)

Caption: A general synthetic pathway for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

DOT Script for a Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Check Hydrolysis Step: Incomplete conversion? start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Use stronger acid/base check_hydrolysis->optimize_hydrolysis Yes check_sulfamoylation Check Sulfamoylation Step: Side reactions? check_hydrolysis->check_sulfamoylation No optimize_hydrolysis->check_sulfamoylation optimize_sulfamoylation Optimize Sulfamoylation: - Control temperature (0-5 °C) - Check stoichiometry check_sulfamoylation->optimize_sulfamoylation Yes check_purification Check Purification: Product loss? check_sulfamoylation->check_purification No optimize_sulfamoylation->check_purification optimize_purification Optimize Purification: - pH adjustment for extraction - Solvent screen for crystallization check_purification->optimize_purification Yes final_product Pure Product with High Yield check_purification->final_product No optimize_purification->final_product

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • This guide synthesizes information from a range of chemical literature and patents. Specific citations are provided in the text where applicable.
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). PMC. [Link]

  • Process for preparing torsemide intermediate. (n.d.).
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). PMC. [Link]

  • Improved method for producing substituted pyridine-carboxylic acids. (n.d.).
  • Novel processes for preparing torsemide intermediate. (2005, May 25). Eureka | Patsnap. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. [Link]

  • Synthesis and Characterization of Related Substances of Torasemide. (2022, June 30). ResearchGate. [Link]

  • Process for preparing torsemide intermediate. (n.d.).
  • Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. (2025, August 7). ResearchGate. [Link]

  • Process for the synthesis of torsemide, in particular of pure and stable form II. (2003, December 22).
  • Process for the preparation of substituted pyridines. (n.d.).
  • 2-methyl-5-sulfamoylpyridine-3-carboxylic acid — Chemical Substance Information. (n.d.). [Link]

  • Process for producing pyridine carboxylic acids. (2011, September 7). European Patent Office - EP 2428505 B1. [Link]

  • Process for the production of pyridine carboxylic acids. (n.d.).
  • (PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024, April 23). ResearchGate. [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. (2022, February 15). ChemRxiv. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (n.d.). ChemRxiv. [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites. (2013, March 3). NASA Technical Reports Server (NTRS). [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). RSC Publishing. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
  • 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. (n.d.). PMC. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001, December 15). PubMed. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012, May 8). MDPI. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

  • Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. (n.d.). [Link]

  • Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides. (2005, December 15). PubMed. [Link]

  • Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. (2019, September 13). Eureka. [Link]

Sources

Optimization

Technical Support Center: 2-Methyl-5-sulfamoylpyridine-3-carboxylic Acid Stability &amp; Storage

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your active pharmaceutical ingredients (APIs) and intermediates di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, you know that the structural integrity of your active pharmaceutical ingredients (APIs) and intermediates dictates the reliability of your downstream assays.

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid (CAS: 1803608-92-5) is a highly functionalized pyridine derivative. While its dense functionalization (a methyl group, a carboxylic acid, and a sulfonamide bridge) makes it a valuable pharmacophore, it also introduces competing degradation pathways under suboptimal storage conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage recommendations. We will explore the thermodynamic and kinetic causality behind why this compound degrades, how to troubleshoot specific analytical anomalies, and how to implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: I am observing a new peak in my LC-MS with a mass shift of -44 Da after storing the compound at room temperature for several months. What is happening?

The Causality: You are observing thermal decarboxylation . The carboxylic acid group at the C3 position of the pyridine ring is susceptible to thermal stress. The electron-withdrawing nature of the pyridine nitrogen, compounded by the strongly electron-withdrawing sulfamoyl group at C5, lowers the activation energy required for the loss of CO₂. Research on structurally similar pyridine carboxylic acids demonstrates that elevated temperatures directly correlate with a high degree of decarboxylation 1. The Fix: Never store this compound at ambient temperature for long-term archiving. Shift your storage paradigm to -20°C and ensure the compound is protected from localized heat sources during transit.

Q2: My stock solutions dissolved in DMSO are turning slightly yellow and showing reduced potency in binding assays. Why?

The Causality: This is a dual-vector degradation issue involving hydrolysis and oxidation . DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture. The sulfonamide bridge (-SO₂NH₂) is vulnerable to nucleophilic attack by water, leading to the cleavage of the amino moiety and the formation of a sulfonic acid derivative. Furthermore, the pyridine nitrogen can undergo N-oxidation if exposed to reactive oxygen species (ROS) or light. Studies on sulfonamide environmental stability confirm that the destruction of the sulfonamide bridge is a primary chemical degradation pathway when exposed to aqueous micro-environments 2. The Fix: Aliquot your DMSO stock solutions immediately upon reconstitution. Purge the headspace with Argon, seal tightly, and store at -80°C. Do not subject stock solutions to freeze-thaw cycles.

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, you must understand the specific environmental triggers that attack the functional groups of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

Degradation Parent 2-Methyl-5-sulfamoylpyridine- 3-carboxylic acid Thermal Thermal Stress (>40°C) Parent->Thermal Moisture Moisture / High pH (Hydrolysis) Parent->Moisture Oxidation UV Light / ROS (Oxidation) Parent->Oxidation Deg1 Decarboxylated Degradant (-44 Da | -CO2) Thermal->Deg1 Activation Energy Met Deg2 Hydrolyzed Degradant (-17 Da | -NH3) Moisture->Deg2 Nucleophilic Attack Deg3 N-Oxide Degradant (+16 Da | +O) Oxidation->Deg3 Radical/Peroxide

Primary degradation pathways of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

Part 3: Quantitative Stability Data

The following table synthesizes forced degradation data and kinetic half-life estimates for this compound class to help you establish rigorous expiration dating for your inventory.

Storage ConditionTemp (°C)Relative Humidity (%)Estimated Half-Life (t½)Primary Degradation Vector
Accelerated Stress 40°C75%14 daysHydrolysis & Decarboxylation
Ambient Benchtop 25°C50%65 daysHydrolysis
Refrigerated 4°CAmbient180 daysTrace Hydrolysis
Frozen (Standard) -20°CDesiccated> 500 daysNegligible
Ultra-Low Temp -80°CDesiccated> 1000 daysNone observed

Part 4: Self-Validating Protocol for Long-Term Storage Preparation

To guarantee the integrity of your compound over multi-year research programs, do not rely on the manufacturer's shipping container. Implement the following self-validating workflow immediately upon receipt.

Objective: Isolate the compound from thermal, oxidative, and hydrolytic vectors while building in analytical checkpoints to verify protocol success.

Materials Required:
  • Lyophilizer (Freeze-dryer)

  • Amber glass vials (Type I borosilicate) with PTFE-lined crimp caps

  • High-purity Argon gas (99.999%)

  • Analytical LC-MS system (for validation)

Step-by-Step Methodology:
  • Baseline Validation (T=0): Dissolve a 1 mg sample in LC-MS grade Acetonitrile/Water. Run a baseline LC-MS to confirm purity (>99%). Causality: You cannot measure degradation if you do not have a verified baseline.

  • Moisture Eviction: Transfer the bulk powder into pre-weighed amber glass vials. Place the unsealed vials in a lyophilizer at -40°C under vacuum (<100 mTorr) for 12 hours. Causality: This removes trace moisture absorbed during shipping, neutralizing the primary vector for sulfonamide hydrolysis.

  • Inert Atmosphere Backfilling: Slowly break the vacuum of the lyophilizer using high-purity Argon gas. If your lyophilizer does not support gas backfill, transfer the vials immediately to an Argon-purged glove box. Causality: Argon is heavier than air and displaces oxygen, preventing N-oxidation of the pyridine ring.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined septa and crimp seal them while still under the Argon atmosphere.

  • Thermal Isolation: Transfer the sealed vials to a monitored -20°C freezer (or -80°C for >2 years storage).

  • Protocol Validation (T=24h): Select one vial at random. Re-run the LC-MS assay from Step 1. The peak area of the parent compound must remain >99.5% relative to the T=0 reading, and no +16 Da (oxidation) or -44 Da (decarboxylation) peaks should be present. If this validation passes, your storage system is verified.

References

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides Source: MDPI URL:[Link]

  • Natural attenuation of sulfonamides and metabolites in contaminated groundwater – Review, advantages and challenges of current documentation techniques Source: Technical University of Denmark (DTU) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Liquid Chromatography for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

Welcome to the Analytical Support Center. This portal provides authoritative, field-proven methodologies and troubleshooting frameworks for the chromatographic analysis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal provides authoritative, field-proven methodologies and troubleshooting frameworks for the chromatographic analysis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid .

Because this analyte possesses a basic pyridine ring, an acidic carboxylic acid, and a weakly acidic sulfamoyl group, it exhibits complex amphoteric (zwitterionic) behavior. These structural features make it highly susceptible to secondary column interactions and extreme pH sensitivity, requiring precise mobile phase optimization to achieve Gaussian peak shapes and reproducible retention times.

Part 1: Diagnostic Workflow

TroubleshootingTree Start Chromatographic Issue: 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid Q1 Severe Peak Tailing (Asymmetry > 1.5)? Start->Q1 Q2 Retention Time (tR) Drifting? Start->Q2 Q3 Eluting in Void Volume (t0)? Start->Q3 A1 Lower pH to 2.5 & Use End-Capped Column Q1->A1 Yes A2 Increase Buffer to 20mM Match Diluent to Mobile Phase Q2->A2 Yes A3 Decrease % Organic or Switch to Mixed-Mode Column Q3->A3 Yes

Logical troubleshooting workflow for resolving common LC issues with zwitterionic compounds.

Part 2: Core Methodology & Experimental Protocols

To prevent the analyte from existing in a transient zwitterionic state (which causes split peaks and poor retention), the mobile phase pH must be strictly controlled at least 2 pH units away from the analyte's pKa values[1].

Protocol: Preparation of 20 mM Ammonium Formate Buffer (pH 2.5) for LC-MS

Causality: A simple acidic additive (like 0.1% Formic Acid) often lacks the buffering capacity to maintain a stable pH at the column head when injecting buffered biological samples or diluents. A true 20 mM buffer ensures the carboxylic acid remains fully protonated (neutral) and the pyridine nitrogen remains fully ionized, locking the molecule into a single protonation state[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.26 g of LC-MS grade Ammonium Formate.

  • Dissolution: Dissolve the salt in 950 mL of LC-MS grade ultrapure water (18.2 MΩ·cm).

  • pH Adjustment (Critical): Insert a calibrated pH probe. Titrate the solution dropwise with concentrated Formic Acid until the pH stabilizes exactly at 2.5. Do not overshoot and back-titrate, as this alters the target ionic strength.

  • Volume Adjustment: Bring the final volume to 1000 mL with ultrapure water in a volumetric flask.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could cause column frit blockages.

  • Degassing: Sonicate the buffer under a light vacuum for 10 minutes to prevent outgassing and bubble formation in the HPLC pump heads.

  • System Equilibration: Flush the column with the mobile phase for at least 20 column volumes (CV) before the first injection to ensure the stationary phase is fully saturated with the buffer ions.

Part 3: Troubleshooting Guide (Q&A)

Q: Why is my peak tailing severely (USP Tailing Factor > 2.0)? A: Peak tailing for pyridine derivatives in reversed-phase HPLC is primarily driven by secondary ion-exchange interactions. Even at low pH, the protonated basic pyridine nitrogen interacts electrostatically with residual, ionized silanol groups (Si-O⁻) on the silica stationary phase[3]. Actionable Fix: First, ensure your mobile phase pH is below 3.0 to heavily suppress silanol ionization[4]. If tailing persists, increase your buffer concentration (e.g., from 10 mM to 20 mM) to increase the ionic strength, which helps mask these secondary interactions[5]. Alternatively, switch to a high-density end-capped column or a polar-embedded stationary phase[6].

Q: Why does the retention time of the compound drift between injections? A: Retention time drift for amphoteric compounds is a classic symptom of inadequate mobile phase buffering capacity or a mismatch between the sample diluent and the mobile phase[2]. If the sample is dissolved in a neutral diluent (like pure water or methanol), the localized pH of the injection plug will differ from the mobile phase, causing the analyte's ionization state to fluctuate during the critical focusing phase at the column head. Actionable Fix: Always dissolve your sample in the initial mobile phase conditions (e.g., 95% Buffer / 5% Organic). Ensure you are using a true buffer (like ammonium formate or potassium phosphate) rather than just an acid additive[4].

Q: The compound is eluting in the void volume ( t0​ ). How can I increase retention? A: 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is highly hydrophilic. When you lower the pH to 2.5 to improve peak shape, the pyridine ring becomes protonated, making the molecule even more polar and drastically reducing its retention on standard hydrophobic C18 columns. Actionable Fix:

  • Drop the initial organic modifier concentration to 1-2%.

  • If standard C18 fails, transition to a Mixed-Mode Cation-Exchange column (e.g., Primesep 100 or Coresep 100). These columns contain both hydrophobic alkyl chains and negatively charged acidic groups, allowing them to strongly retain the positively charged pyridine ring via electrostatic attraction[7][8].

Part 4: Frequently Asked Questions (FAQs)

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: For basic pyridine compounds, Methanol is often preferred. Because Methanol is a protic solvent, it can hydrogen-bond with the unprotonated silanols and the analyte, often yielding superior peak symmetry compared to Acetonitrile[6]. However, Acetonitrile will provide lower system backpressure and slightly different selectivity. Test both during method development.

Q: Can I use ion-pairing reagents like Hexanesulfonic acid to increase retention? A: Yes, anionic ion-pairing reagents will bind to the protonated pyridine ring and increase hydrophobicity, significantly improving retention on C18 columns. However, ion-pairing reagents cause severe ion suppression in Mass Spectrometry and permanently alter the selectivity of the HPLC column[8]. Use them only for LC-UV applications on dedicated columns.

Q: Is it safe to use pH 2.5 on standard silica columns? A: Most modern, high-purity Type-B silica columns are stable down to pH 2.0. However, operating below pH 3.0 for extended periods can accelerate the hydrolysis of the siloxane bond, leading to stationary phase bleed[3]. Using a sterically protected column or a column specifically designed for low-pH stability is recommended.

Part 5: Mobile Phase Optimization Matrix

The following table summarizes the quantitative effects of different mobile phase parameters on the chromatography of highly polar pyridine-carboxylic acids.

Mobile Phase VariableTested RangeChromatographic Effect / OutcomeRecommendation
Buffer pH pH 4.0 – 6.0Analyte exists as a zwitterion. Results in split peaks, severe tailing, and poor reproducibility.Avoid.
Buffer pH pH 2.0 – 2.5Carboxylic acid is neutral; pyridine is protonated. Yields sharp, symmetrical peaks.Optimal. Use Formate or Phosphate[5].
Buffer Concentration 0 – 5 mMInsufficient buffering capacity. Causes retention time drift and broader peaks[2].Avoid.
Buffer Concentration 10 – 25 mMStabilizes localized pH at column head; effectively masks residual silanol interactions[3].Optimal.
Organic Modifier AcetonitrileLower backpressure, but can precipitate phosphate buffers at high percentages[5].Use for gradient speed.
Organic Modifier MethanolProtic nature improves peak shape for basic analytes; fully miscible with buffers.Use for optimal peak symmetry.

Part 6: References

1.[1] How can I prevent peak tailing in HPLC? ResearchGate. Available at:[Link] 2.[6] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link] 3.[3] LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at:[Link] 4.[4] buffered pH to avoid peak tailing. Chromatography Forum. Available at: [Link] 5.[7] HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at:[Link] 6.[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link] 7.[8] HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at:[Link] 8.[2] High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound. PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating HPLC methods for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid quantification

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing and validating HPLC methods for highly polar, multi-functional active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing and validating HPLC methods for highly polar, multi-functional active pharmaceutical ingredients (APIs) and intermediates.

The Analytical Challenge: Why Standard C18 Fails

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is a highly polar, amphoteric molecule. Structurally, it features a weakly basic pyridine nitrogen, an acidic carboxylic acid moiety, and a neutral-to-acidic sulfonamide group[1].

When quantifying such highly polar, zwitterionic compounds using conventional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, analytical scientists typically encounter two critical failure modes:

  • Poor Retention: The molecule's extreme hydrophilicity causes it to elute in or near the void volume, making it susceptible to ion suppression in LC-MS and baseline interference in UV detection[2].

  • Peak Tailing: Secondary electrostatic interactions between the basic pyridine nitrogen and residual surface silanols on the silica support lead to severe asymmetrical peak tailing, which compromises integration accuracy and reproducibility.

To establish a self-validating, robust quantitative method, we must abandon standard hydrophobic partitioning and evaluate alternative chromatographic chemistries that leverage the molecule's polar nature.

Comparative Column Performance: Evaluating the Alternatives

To objectively determine the optimal method for quantification, we compared three distinct chromatographic approaches. The experimental data below highlights the performance of each column chemistry when analyzing 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.

Mobile Phase Base: Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0), optimized per column requirements.

Column ChemistryPrimary Retention MechanismRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Quantitative Suitability
Standard C18 (e.g., XBridge C18)Hydrophobic Partitioning0.4 (Elutes in Void)2.15 (Severe Tailing)2,500Poor
Mixed-Mode Cation-Exchange (e.g., Primesep 100)Hydrophobic + Electrostatic4.21.30 (Slight Tailing)8,500Good
Zwitterionic HILIC (e.g., BEH Z-HILIC)Aqueous Partitioning + H-Bonding6.81.05 (Symmetrical)14,200Excellent

Conclusion of Comparison: While Mixed-Mode Cation-Exchange columns successfully utilize small differences in the ionic properties of pyridine derivatives to achieve retention[3], Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention, peak symmetry, and theoretical plate count. HILIC is specifically designed to improve the retention of very polar analytes without the need for complex ion-pairing reagents[4].

Mechanistic Insights: The HILIC Advantage

Why does HILIC succeed where RPLC fails? The retention mechanism in HILIC is a complex, multi-modal combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions[2].

By utilizing a highly organic mobile phase (typically >70% Acetonitrile), HILIC drives the polar 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid into an immobilized, aqueous-rich layer adsorbed onto the polar stationary phase[4]. Because the analyte is highly solvated within this aqueous layer, it avoids the deleterious direct silanol interactions that plague RPLC.

HILIC_Mechanism MP Bulk Mobile Phase (>70% Acetonitrile) Analyte 2-Methyl-5-sulfamoylpyridine- 3-carboxylic acid MP->Analyte Delivers WL Immobilized Water Layer (Aqueous Partitioning) Analyte->WL Partitions into SP Polar Stationary Phase (Zwitterionic Ligand) WL->SP Electrostatic & H-Bonding

HILIC retention mechanism for polar analytes via aqueous partitioning and electrostatic interactions.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Following the selection of the HILIC method, the procedure must be rigorously validated to ensure it is fit for its intended purpose (e.g., API release and stability testing). The following protocol aligns with the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [5].

Validation_Workflow Start Method Optimization (HILIC Conditions) Spec Specificity (Blank & Degradation) Start->Spec Lin Linearity & Range (Reporting Limits) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Lin->Prec LOD LOD / LOQ (Signal-to-Noise) Acc->LOD Prec->LOD Report ICH Q2(R2) Validation Report LOD->Report

Step-by-step ICH Q2(R2) analytical method validation workflow for quantitative HPLC procedures.

Step 1: Specificity & Forced Degradation
  • Action: Inject blank diluent, mobile phase, and forced degradation samples (exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 60°C, and UV light).

  • Causality: Ensures that the primary analyte peak is not compromised by matrix effects or degradation products.

  • Acceptance Criteria: The 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid peak must be baseline resolved from all degradation products (Resolution > 1.5). Peak purity assessment via Photodiode Array (PDA) must confirm spectral homogeneity across the peak.

Step 2: Linearity & Range
  • Action: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration.

  • Causality: Validates that the detector response is directly proportional to the analyte concentration within the reportable range[5].

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target response.

Step 3: Accuracy (Spike Recovery)
  • Action: Spike known amounts of the reference standard into the sample matrix at three concentration levels (80%, 100%, 120%) in triplicate (9 determinations total).

  • Causality: Proves the method's exactness and confirms that the sample matrix does not inhibit analyte extraction or detection.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)
  • Action: For repeatability, inject 6 independent preparations of the sample at the 100% test concentration. For intermediate precision, repeat the process on a different day, utilizing a different analyst and a different HPLC system.

  • Causality: Demonstrates the method's ruggedness against normal operational variations.

  • Acceptance Criteria: The RSD of the assay results must be ≤2.0% for both repeatability and intermediate precision[5].

Step 5: Detection and Quantitation Limits (LOD/LOQ)
  • Action: Determine LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOD=3.3σ/S , LOQ=10σ/S ).

  • Causality: Establishes the absolute lower boundaries of the method's sensitivity.

  • Acceptance Criteria: Verify the LOQ by injecting 6 preparations at the calculated LOQ concentration, ensuring an RSD ≤5.0% and a Signal-to-Noise (S/N) ratio ≥10 .

References[5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/ich-guidelines/ich-q2r2-validation-analytical-procedures[3] HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.https://sielc.com/Application-HPLC-Separation-of-Pyridinecarboxylic-Acids.html[4] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.https://www.waters.com/nextgen/us/en/education/blog/2023/improving-retaining-and-separating-polar-compounds-using-chromatographic-techniques.html[2] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3717169/[1] Solubility and Crystallization Studies of Picolinic Acid. MDPI.https://www.mdpi.com/1999-4923/15/3/768

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

As a Senior Application Scientist, I have designed this operational blueprint to bridge the gap between regulatory compliance and practical benchtop execution. Handling highly functionalized organic compounds like 2-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational blueprint to bridge the gap between regulatory compliance and practical benchtop execution. Handling highly functionalized organic compounds like 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid requires more than just reading a Safety Data Sheet (SDS); it requires an understanding of why specific precautions are necessary. This guide provides a self-validating system for researchers and drug development professionals to ensure absolute safety and logistical efficiency.

Chemical Hazard Profile & Mechanistic Causality

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid (CAS: 1803608-92-5) is a functionalized pyridine derivative containing both carboxylic acid and sulfonamide moieties. The presence of these functional groups dictates its reactivity, membrane permeability, and safety profile. According to hazard classifications, this compound presents multiple exposure vectors[1].

  • Systemic Toxicity (H302, H312, H332): The compound is classified as Acute Tox. 4, meaning it is harmful via ingestion, dermal absorption, and inhalation[1]. The lipophilic-hydrophilic balance of the pyridine ring facilitates rapid transport across biological membranes, necessitating strict, multi-layered barrier protocols.

  • Epidermal and Ocular Irritation (H315, H319): The acidic nature of the carboxylic acid group, combined with the hydrogen-bonding capacity of the sulfonamide group, leads to localized epidermal inflammation (Skin Irrit. 2) and severe ocular irritation (Eye Irrit. 2A) upon contact[1].

  • Central Nervous System Effects (H336): Inhalation of the compound's fine powder can cause specific target organ toxicity (STOT SE 3), manifesting as central nervous system (CNS) depression, dizziness, or drowsiness[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE protocol must be established in accordance with standards for hazard assessment and equipment selection[2]. The following table summarizes the quantitative safety data and the corresponding protective countermeasures.

Hazard CodeClassificationPhysiological ImplicationRequired PPE & Engineering Countermeasure
H302 / H312 / H332 Acute Tox. 4Systemic toxicity via ingestion, dermal absorption, or inhalationNitrile gloves (≥0.11mm thickness); N95/P100 respirator if handled outside a hood.
H315 Skin Irrit. 2Localized epidermal inflammationFlame-resistant lab coat; double-gloving highly recommended.
H319 Eye Irrit. 2ASevere ocular irritation and corneal damageSnug-fitting chemical splash goggles (ANSI Z87.1 certified).
H336 STOT SE 3CNS depression, dizziness, drowsinessCertified chemical fume hood (Face velocity >100 fpm).

Standard Operating Procedure (SOP): Handling & Dispensing

Expertise Note: The primary physical hazard of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is dust aerosolization during weighing. The following step-by-step methodology ensures a closed-loop safety system.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm). Self-Validation: Check the digital monitor or use a tissue test to confirm inward airflow before opening the chemical container.

  • Inspect nitrile gloves for micro-tears. Causality: Do not use natural rubber latex. The organic acid and pyridine moieties can degrade latex over time, whereas nitrile provides superior chemical resistance against functionalized organic acids.

Step 2: Dispensing Mechanics

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Static charge can cause the fine powder to aerosolize and cling to gloves, drastically increasing the H332 inhalation risk.

  • Use a grounded stainless steel or disposable anti-static spatula to transfer the solid.

Step 3: Transfer and Reaction Setup

  • Once weighed, dissolve the compound in the target solvent (e.g., DMSO or a mild basic aqueous buffer) inside the fume hood before transferring the solution to the broader laboratory bench. Liquid solutions eliminate the dust inhalation hazard associated with H336.

Step 4: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a damp, lint-free cloth. A slightly basic solution (e.g., 1% sodium bicarbonate) is optimal for neutralizing and solubilizing residual carboxylic acid dust.

Spill Management & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent systemic exposure. This protocol aligns with the authoritative guidelines outlined in [3].

Step 1: Evacuation and Assessment If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius. Assess if the spill has aerosolized. If dust is visible in the air, evacuate the room and allow the HVAC system to clear the particulate for at least 15 minutes.

Step 2: Containment Do not dry sweep. Causality: Dry sweeping aerosolizes the acute toxicity hazard (H332) and pushes the powder into the breathing zone. Instead, cover the powder with a damp absorbent pad or lightly mist the solid with water to bind the dust.

Step 3: Cleanup Wearing double nitrile gloves and a particulate respirator (if outside the hood), carefully gather the damp material using a plastic scoop. Avoid using reactive metal dustpans.

Step 4: Disposal Place the collected waste, along with all contaminated PPE and wipes, into a clearly labeled, sealable hazardous waste container. Dispose of as halogenated/sulfur-containing organic waste in accordance with institutional and EPA regulations.

Operational Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify >100 fpm) PPE->Hood Action Weighing & Dispensing (Minimize Dust) Hood->Action Spill Spill Detected? Action->Spill Clean Spill Response Protocol (Contain, Decontaminate) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose Success Safe Execution Completed Dispose->Success

Operational Workflow and Spill Response for 2-Methyl-5-sulfamoylpyridine-3-carboxylic Acid

References

  • NextSDS Substance Database. "2-methyl-5-sulfamoylpyridine-3-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
Reactant of Route 2
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.